Compound Description: N-0164 is a potent, partially selective prostaglandin antagonist. Research suggests it can inhibit contractions induced by prostaglandins E2 and F2α in isolated smooth muscle preparations from various species. N-0164 also demonstrated in vivo activity by preventing prostaglandin E2-induced diarrhea in mice and reducing croton-oil and pyridine-ether-induced edema in mouse ears. Additionally, it exhibited potential for topical application, delaying erythema onset after ultraviolet irradiation in guinea pig skin. [, ]
Relevance: While sharing a 4-chlorobenzyl substituent with N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, N-0164 diverges significantly in its core structure. Instead of a glycinamide core, N-0164 features a phosphonate group linked to a complex alkyl chain. This structural distinction results in different pharmacological profiles, highlighting the impact of core structures on biological activity. [, ]
Compound Description: These compounds represent a class of benzothiazides synthesized via an iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reaction. []
Relevance: The presence of a phenylsulfonyl group linked to a methylene unit in these derivatives echoes the N~2~-(phenylsulfonyl)glycinamide moiety in the target compound. This shared structural feature suggests a potential common synthetic pathway or precursor, highlighting the importance of the phenylsulfonyl group in medicinal chemistry. []
Compound Description: This compound incorporates a phenylsulfonyl group attached to an indole ring system, as revealed by X-ray crystallography. The indole moiety exhibits planarity, and the phenylsulfonyl substituent is oriented nearly perpendicular to it. []
Relevance: The shared presence of a phenylsulfonyl substituent, particularly its attachment to a heterocyclic system, links this compound to N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This structural similarity may indicate shared chemical properties or potential for similar biological activities. []
Compound Description: This series of compounds was investigated for their 15-lipoxygenase (15-LOX) inhibitory activities. They were synthesized from 4-chlorobenzoic acid through a series of transformations leading to the target 1,2,4-triazole derivatives. []
Relevance: The presence of a 4-chlorophenyl substituent in these compounds directly corresponds to the 4-chlorobenzyl group in N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This shared structural feature, while attached to different core structures, suggests potential similarities in their physicochemical properties and potential for analogous biological activities. []
Compound Description: This complex consists of [ClBzMePz]+ cations and [Ni(mnt)2]- anions, where ClBzMePz represents 1-(4-chlorobenzyl)-3-methylpyrazinium and mnt stands for maleonitriledithiolate. The cation features a 4-chlorobenzyl group attached to a pyrazinium ring. []
Relevance: The incorporation of a 4-chlorobenzyl substituent, directly mirroring that of N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, highlights this moiety's prevalence in various chemical contexts. Despite the different core structures, the shared substituent suggests potential for similar synthetic approaches and potential for shared physicochemical properties. []
Compound Description: This compound contains a nearly planar five-membered pyrazolone ring substituted with a 4-chlorobenzyl group. Crystallographic analysis revealed an almost planar conformation of the pyrazolone ring and a dihedral angle between the phenyl and pyrazolone rings. []
Relevance: The presence of the 4-chlorobenzyl substituent in this compound directly corresponds to the same group in N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This structural similarity might indicate common synthetic building blocks or shared physicochemical properties. []
Compound Description: This compound was synthesized and tested for its fungicidal and plant growth-regulating activities. []
Relevance: While lacking the phenylsulfonyl group, this compound features a 2-chlorophenyl ether moiety that structurally resembles the N~2~-(4-chlorobenzyl) portion of N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This similarity, though not directly equivalent, suggests a potential for shared synthetic strategies or precursors in their respective syntheses. []
Compound Description: This compound, incorporating a 2-chlorobenzyl group, was synthesized and its fungicidal activity was evaluated. Crystallographic analysis revealed an intramolecular N–H…O hydrogen bond. []
Relevance: Similar to the previous compound, the presence of a 2-chlorobenzyl group, although in a different chemical environment, draws a connection to the N~2~-(4-chlorobenzyl) moiety in N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This shared substituent suggests potential commonalities in their synthetic routes or physicochemical properties. []
Compound Description: Crystallographic analysis revealed two independent molecules with similar geometries, except for variations in the dimethylbutanoic acid groups. The molecule contains a 4-chlorobenzyl substituent attached to an imidazopyridine ring system. []
Relevance: The presence of a 4-chlorobenzyl substituent, directly analogous to that in N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, indicates a possible shared interest in this moiety in medicinal chemistry. Despite differences in their core structures, the common substituent suggests potential for overlapping synthetic approaches or shared physicochemical characteristics. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure featuring a 4-chlorobenzyl group attached to a piperidine ring, which is further linked to a piperazine-nicotinamide scaffold. It exerts its antagonistic effect by binding to an allosteric site on CXCR3. []
Relevance: The presence of the 4-chlorobenzyl substituent in VUF11211 directly corresponds to the same substituent in N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. Although the core structures differ significantly, this shared feature highlights the use of 4-chlorobenzyl groups in medicinal chemistry and might suggest some commonalities in their synthetic routes or physicochemical properties. []
Compound Description: This compound served as a key intermediate in the synthesis of thiazole derivatives possessing antimicrobial and anticancer activities. []
Relevance: The presence of the phenylsulfonyl group linked to a phenyl ring in this compound directly corresponds to a portion of the N~2~-(phenylsulfonyl)glycinamide moiety in the target compound, N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This structural similarity suggests the possibility of shared synthetic pathways or precursors. []
Compound Description: Crystal structure analysis revealed a planar indole ring system, a distorted tetrahedral configuration of the sulfur atom, and an orthogonal orientation of the sulfonyl-bound phenyl ring relative to the indole system. The compound exhibits intramolecular C—H⋯O and C—H⋯Br hydrogen bonds. []
Relevance: Both this compound and N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide share the phenylsulfonyl group attached to a nitrogen atom. This structural similarity suggests potential commonalities in their synthetic strategies or potential for similar chemical reactivity. []
Compound Description: This polyfluorinated compound and its metabolic product were detected in vivo in rat liver using 19 F-magnetic resonance spectroscopy. This allowed for the assessment of hepatic reductase activity. []
Relevance: Both this compound and N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide share the presence of a phenylsulfonyl group. Though connected to different substituents and embedded in different structural contexts, the shared functional group suggests a potential for similar chemical reactivity or biological interactions involving this moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.